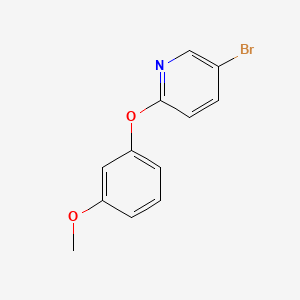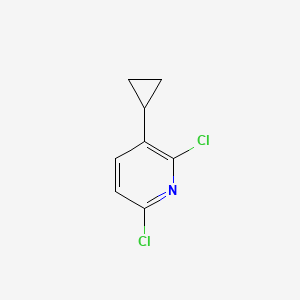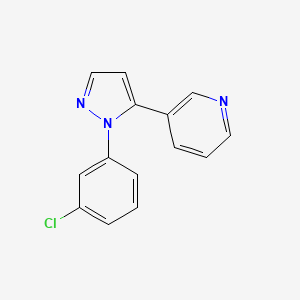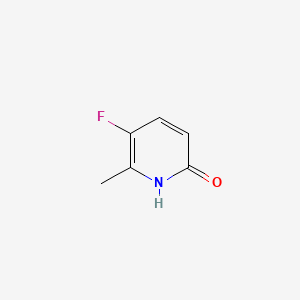
5-Fluoro-6-methylpyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-6-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6FNO . It is also known by other synonyms such as 6-Fluoro-5-methylpyridin-2 (1H)-one and 2 (1H)-Pyridinone, 6-fluoro-5-methyl .
Synthesis Analysis
The synthesis of pyridine derivatives, which could include 5-Fluoro-6-methylpyridin-2-OL, has been described in the literature. One method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method starts from 5-bromo-6-methylpyridin-2-ol, which is N-alkylated with 2,2,2-trifluoroethyl triflate to afford a derivative. The following Suzuki–Miyaura coupling with 2,3,6-trifluorophenylboronic acid in the presence of Pd(t-Bu 3 P) 2 and CsF afforded the diaryl derivative .Molecular Structure Analysis
The molecular structure of 5-Fluoro-6-methylpyridin-2-OL is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Chemical Reactions Analysis
Pyridin-2-ol, a related compound, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol are reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-6-methylpyridin-2-OL include a predicted boiling point of 261.5±40.0 °C and a predicted density of 1.20±0.1 g/cm3 . The pKa is predicted to be 7.04±0.10 .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSRMTCBVLMVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B578715.png)

![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578717.png)

![Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate](/img/structure/B578721.png)


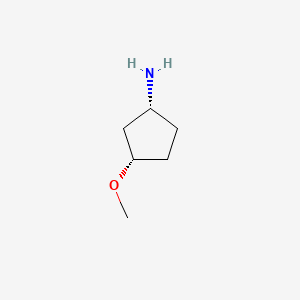
![6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B578728.png)

